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(+)-2-Phenyl-D-alanine methyl ester

Cat. No.: B8074430
M. Wt: 179.22 g/mol
InChI Key: MPSVDCFUZLGFKX-JTQLQIEISA-N
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Description

Overview of Enantiomerically Pure Amino Acid Derivatives in Academic Research

Enantiomerically pure amino acid derivatives are indispensable tools in academic and industrial research. nih.govresearchgate.net They are widely employed in the synthesis of peptides, pharmaceuticals, and chiral catalysts. nih.govnih.gov The precise stereochemical control offered by these derivatives is crucial, as the biological activity of a molecule can be highly dependent on its absolute configuration. nih.gov For instance, one enantiomer of a drug may be therapeutic while the other is inactive or even harmful.

The synthesis of these derivatives often involves the protection of the amino and carboxyl groups of the parent amino acid to allow for selective reactions at other parts of the molecule. Methyl esters are a common choice for carboxyl group protection due to their relative ease of formation and subsequent deprotection. nih.gov Researchers have developed various methods for the synthesis of amino acid methyl esters, including reactions with methanol (B129727) in the presence of reagents like thionyl chloride or trimethylchlorosilane. nih.govresearchgate.net The pursuit of efficient and stereoretentive methods for the preparation of these derivatives remains an active area of investigation. tandfonline.comnih.gov

The application of enantiomerically pure amino acid derivatives extends to their use as chiral auxiliaries, which can guide the stereochemical outcome of a reaction to produce a desired enantiomer of a new compound. researchgate.net Furthermore, they serve as starting materials for the synthesis of unnatural amino acids, which are incorporated into peptides and other molecules to enhance their stability, bioavailability, and biological activity. nih.gov

Significance of (+)-2-Phenyl-D-alanine Methyl Ester as a Model Chiral Compound

Among the myriad of chiral amino acid derivatives, this compound holds particular significance as a model compound in stereoselective synthesis. Its structure, featuring a phenyl group at the α-carbon, introduces significant steric bulk and electronic effects that make it an interesting substrate for studying reaction mechanisms and stereochemical control.

The "D" configuration of this amino acid derivative is noteworthy as it represents the "unnatural" enantiomer in contrast to the more common "L" amino acids found in proteins. The synthesis and reactions of D-amino acid derivatives are of great interest for creating molecules with unique biological properties, such as resistance to enzymatic degradation.

Research involving this compound often explores its utility in asymmetric synthesis, where its defined stereochemistry can be transferred to new chiral centers. It serves as a valuable building block for the synthesis of more complex molecules containing a quaternary α-carbon, a structural motif found in many biologically active compounds.

Physicochemical Properties of this compound Hydrochloride

PropertyValue
Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol nih.gov
Appearance Not specified
Melting Point Not specified
Solubility Not specified
CAS Number 13033-84-6 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B8074430 (+)-2-Phenyl-D-alanine methyl ester

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-amino-2-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(11,9(12)13-2)8-6-4-3-5-7-8/h3-7H,11H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSVDCFUZLGFKX-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C1=CC=CC=C1)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501335376
Record name (+)-2-Phenyl-D-alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501335376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5933-41-5
Record name (+)-2-Phenyl-D-alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501335376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for + 2 Phenyl D Alanine Methyl Ester

Stereoselective and Enantioselective Synthesis Approaches

Stereoselective and enantioselective syntheses are paramount for producing single-enantiomer compounds. These approaches can be broadly categorized into the resolution of racemic mixtures and direct asymmetric synthesis.

Chemical resolution is a widely applied industrial method for separating enantiomers from a racemic mixture. researchgate.net This technique involves the use of a chiral resolving agent to form a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional methods like crystallization. wikipedia.org

Diastereomeric salt formation is a classic resolution strategy. It involves reacting a racemic mixture, such as DL-phenylalanine methyl ester, with a chiral acid or base to form diastereomeric salts that can be separated by fractional crystallization. wikipedia.org

A more advanced and efficient variation of this method is the Crystallization-Induced Asymmetric Transformation (CIAT). CIAT combines the selective crystallization of one diastereomer with the in-situ racemization of the other, less soluble diastereomer in the solution. This dynamic process can theoretically convert the entire racemic mixture into the desired enantiomer, overcoming the 50% yield limit of classical resolution. ut.ac.ir One reported CIAT process for a derivative of phenylalanine methyl ester involved the use of (2R,3R)-tartaric acid as the resolving agent in the presence of 5-nitrosalicylaldehyde, which facilitates the necessary racemization. ut.ac.ir This method has been successfully applied to produce optically active amino acids with high yield and optical purity. ut.ac.ir

The choice of a resolving agent is critical for the successful separation of enantiomers. An effective resolving agent should form a stable, easily crystallizable diastereomeric salt with one of the enantiomers. researchgate.netwikipedia.org For the resolution of DL-phenylalanine methyl ester, several resolving agents have been investigated.

An improved method utilizes N-acetyl-D-phenylglycine as a resolving agent, which is noted for being readily available, non-toxic, and easily recoverable. researchgate.net In this process, N-acetyl-D-phenylglycine selectively forms an insoluble diastereomeric salt with L-phenylalanine methyl ester. researchgate.net After filtering off the insoluble salt, the desired D-phenylalanine methyl ester can be isolated from the mother liquor with high optical purity (98.1%) and in high yield (81.2%). researchgate.net The selection of the solvent is also crucial; water has been identified as the preferred solvent for this resolution, as other solvents like methanol (B129727) can lead to lower optical purity. researchgate.net

The effectiveness of various resolving agents for DL-phenylalanine methyl ester has been compared, as detailed in the table below.

Resolving AgentTarget Enantiomer Forming Insoluble SaltYield of D-EnantiomerOptical PurityReference
N-acetyl-D-phenylglycineL-phenylalanine methyl ester81.2%98.1% researchgate.net
(+)-Dibenzoyl-D-tartaric acidD-phenylalanine methyl esterVery low (6.5%)Not specified researchgate.net
N-acetyl-D-phenylalanineL-phenylalanine methyl esterGood resolution efficiencyNot specified researchgate.net

Biocatalytic methods offer a powerful and green alternative for synthesizing enantiomerically pure compounds. acs.orgnih.gov These approaches utilize enzymes as catalysts, which often exhibit high stereoselectivity under mild reaction conditions. google.comnih.gov

Enzymatic kinetic resolution is a common strategy where an enzyme selectively reacts with one enantiomer in a racemic mixture, leaving the other unreacted. For instance, a racemic mixture of N-acetyl-D,L-phenylalanine methyl ester can be subjected to the action of a microbially derived serine proteinase. google.comgoogle.com The enzyme selectively hydrolyzes the N-acetyl-L-phenylalanine methyl ester to N-acetyl-L-phenylalanine, which can be separated from the unreacted N-acetyl-D-phenylalanine methyl ester. google.comgoogle.com The desired D-ester is then recovered with high optical purity. google.com Similarly, esterases from organisms like Bacillus cereus have shown high stereoselectivity in the hydrolytic resolution of N-acetyl-DL-alanine methyl esters. nih.gov

Modern biocatalysis also focuses on asymmetric synthesis, where a prochiral substrate is converted directly into a chiral product. nih.gov Phenylalanine ammonia (B1221849) lyases (PALs), for example, can catalyze the hydroamination of cinnamic acids to produce phenylalanines. nih.gov Through protein engineering and directed evolution, these enzymes can be tailored to enhance their activity and selectivity for the synthesis of non-natural D-phenylalanines. acs.orgnih.gov

Asymmetric chemical synthesis aims to create the desired chiral molecule directly from a prochiral starting material, often using a chiral catalyst or auxiliary.

A versatile route to racemic phenylalanine methyl ester derivatives, which serve as precursors for resolution, starts with azlactones. ut.ac.ir The process typically begins with the Erlenmeyer–Plöchl synthesis, where N-acylglycine (like hippuric acid) is condensed with a benzaldehyde derivative in the presence of acetic anhydride to form an azlactone (an oxazolone). ut.ac.irwikipedia.org

This azlactone intermediate is then subjected to reduction and ring-opening. A common method employs magnesium (Mg) in methanol (MeOH), which reduces the olefinic bond and opens the azlactone ring simultaneously to produce racemic N-acetyl (or N-benzoyl) phenylalanine methyl esters. ut.ac.irsid.ir Subsequent acid hydrolysis removes the N-acyl group to yield the racemic (R,S)-phenylalanine methyl ester. ut.ac.irsid.ir This racemic mixture is then ready for resolution into its constituent enantiomers using the chemical or enzymatic methods described previously. ut.ac.ir

Asymmetric Chemical Synthesis Routes

Esterification Methods from D-Phenylalanine Precursors

The direct esterification of D-phenylalanine is a common and effective method for synthesizing (+)-2-Phenyl-D-alanine methyl ester. This reaction is typically carried out by reacting D-phenylalanine with methanol in the presence of an acid catalyst. Several catalytic systems have been developed to facilitate this transformation, each with its own set of advantages and reaction conditions. The most frequently employed methods include the use of thionyl chloride, sulfuric acid, and trimethylchlorosilane.

One widely used method involves the use of thionyl chloride (SOCl₂) in methanol. In this procedure, thionyl chloride is added dropwise to a suspension of D-phenylalanine in methanol at a controlled temperature, often starting at 0°C and then refluxing the mixture. This method is highly efficient, leading to the formation of the corresponding methyl ester hydrochloride in high yields. utexas.edu

Another common approach is the use of a strong mineral acid, such as sulfuric acid (H₂SO₄), as a catalyst. nih.govgoogle.com The reaction involves heating a mixture of D-phenylalanine, methanol, and a catalytic amount of sulfuric acid. nih.govgoogle.com The process is often carried out under reflux conditions to drive the reaction to completion. google.com While effective, this method may require careful control of the reaction temperature and purification steps to remove the acid catalyst.

A milder and more convenient alternative involves the use of trimethylchlorosilane (TMSCl) in methanol. nih.govresearchgate.net This system allows for the esterification to proceed at room temperature, offering an advantage in terms of operational simplicity and avoiding harsh reaction conditions. nih.govresearchgate.net The reaction of D-phenylalanine with TMSCl in methanol provides the desired methyl ester hydrochloride in good to excellent yields. nih.govresearchgate.net

The following table provides a comparative overview of these common esterification methods.

CatalystReagentsTypical Reaction ConditionsProduct FormReported Yield
Thionyl Chloride (SOCl₂)D-Phenylalanine, MethanolDropwise addition of SOCl₂ at 0°C, followed by reflux for 45 minutes.Hydrochloride saltHigh
Sulfuric Acid (H₂SO₄)D-Phenylalanine, MethanolRefluxing the mixture.Free ester or salt~40-50% (in thin film)
Trimethylchlorosilane (TMSCl)D-Phenylalanine, MethanolStirring at room temperature for 12-24 hours. nih.govHydrochloride saltGood to Excellent
Preparation of Related Phenylalanine Methyl Ester Derivatives

The synthesis of derivatives of phenylalanine methyl ester is often a necessary step in more complex chemical syntheses. One important class of derivatives is the N-acyl-phenylalanine methyl esters. For instance, N-acetyl-D,L-phenylalanine methyl ester can be prepared from N-acetyl-D,L-phenylalanine. google.com This is typically achieved through an esterification reaction using methanol and a catalytic amount of sulfuric acid, followed by refluxing the mixture for several hours. google.com

Another approach to synthesizing N-acetyl-D,L-phenylalanine methyl ester involves the hydrogenation of the azlactone of N-acetyl-acetaminocinnamic acid. prepchem.com This reaction is carried out in methanol with sodium methoxide and a Raney nickel catalyst under hydrogen pressure. prepchem.com

These N-protected derivatives are often used in peptide synthesis and as intermediates in the preparation of optically pure amino acid esters through enzymatic resolution. google.com

Optimization of Reaction Conditions for Synthesis Efficiency

The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters. Key factors that influence the yield and purity of the final product include the choice of catalyst, reaction temperature, reaction time, and the ratio of reactants.

For acid-catalyzed esterifications, the concentration of the catalyst plays a crucial role. An adequate amount of catalyst is necessary to achieve a reasonable reaction rate, but excessive amounts can lead to side reactions and complicate the purification process.

The reaction temperature is another critical parameter. While higher temperatures generally increase the reaction rate, they can also promote side reactions such as racemization, which is particularly undesirable when synthesizing a specific enantiomer. For instance, in the synthesis of N-acetyl-D-phenylglycine, a resolving agent for DL-phenylalanine methyl ester, it was found that lower temperatures (e.g., -10°C) were optimal for maintaining high optical purity. researchgate.net Microwave irradiation has also been explored as an alternative to conventional heating, in some cases leading to shorter reaction times and improved yields. nih.gov

The reaction time must be sufficient to allow the reaction to proceed to completion, but prolonged reaction times can also lead to the formation of byproducts. The progress of the reaction is often monitored using techniques such as thin-layer chromatography (TLC). nih.gov

The following table summarizes the impact of various reaction conditions on the synthesis of phenylalanine methyl ester and its derivatives.

ParameterConditionEffect on YieldEffect on PurityReference
Temperature Increased temperatureGenerally increases reaction rateMay increase side reactions and racemization researchgate.net
Microwave irradiation vs. conventional heatingCan be more effective and lead to higher yields with extended time- nih.gov
Catalyst Sulfuric AcidEffective for esterificationRequires careful removal nih.govgoogle.com
TrimethylchlorosilaneAllows for milder, room temperature conditions- nih.govresearchgate.net
Reactant Ratio Molar ratio of resolving agent to racemic esterOptimal ratio leads to higher yield and optical purity-
Solvent Water vs. Methanol (in resolution)Water was found to be the preferred solvent for higher optical purityMethanol led to lower optical purity

Role of + 2 Phenyl D Alanine Methyl Ester As a Chiral Building Block in Advanced Synthesis

Applications in Asymmetric Organic Synthesis

The strategic use of chiral building blocks is a cornerstone of modern asymmetric synthesis, enabling the efficient construction of enantiomerically pure compounds that are often crucial for applications in pharmaceuticals, agrochemicals, and materials science. (+)-2-Phenyl-D-alanine methyl ester, with its well-defined stereochemistry, offers a reliable starting point for introducing a specific chiral center into a target molecule. Its utility spans a range of synthetic strategies, from being a foundational unit in the synthesis of more complex chiral molecules to potentially influencing the stereochemical outcome of reactions when used as a chiral auxiliary. The presence of the amino and ester groups provides sites for a wide array of chemical modifications, while the phenyl group can influence the steric environment of reactions, contributing to stereocontrol.

Precursor in the Stereoselective Synthesis of Complex Chiral Molecules

As a precursor, this compound provides a pre-installed stereocenter, which can be elaborated upon to construct more intricate chiral architectures. This approach is particularly valuable as it often simplifies synthetic routes and avoids the need for challenging enantioselective steps later in the synthesis. The ester and amine functionalities are readily transformed, allowing for the extension of the carbon skeleton and the introduction of new functional groups while retaining the original stereochemical integrity.

The modification of the amino and carboxyl groups of this compound is a common strategy for the synthesis of novel amino acid derivatives and peptidomimetics. These compounds are of significant interest in medicinal chemistry as they can mimic or block the biological functions of natural peptides, often with improved stability and bioavailability.

For instance, the N-acylation of phenylalanine methyl esters is a well-established method to produce a variety of derivatives. An example, although using the L-enantiomer, is the synthesis of N-cinnamoyl-L-phenylalanine methyl ester, which is achieved by reacting L-phenylalanine methyl ester hydrochloride with cinnamoyl chloride in the presence of triethylamine. nih.govnih.gov This reaction demonstrates a general pathway for modifying the amino group, which is equally applicable to the D-enantiomer.

Furthermore, the synthesis of N-acyl alanine (B10760859) methyl esters (NAMEs) highlights the utility of these derivatives. The synthesis of deuterated l-alanine (B1666807) methyl ester hydrochloride and its subsequent coupling with palmitoleic acid demonstrates a general route to these compounds. scbt.com Enzymatic methods have also been developed for the synthesis of D-phenylalanine derivatives. Phenylalanine ammonia (B1221849) lyases (PALs) have been employed in a one-pot cascade process to produce substituted D-phenylalanines from cinnamic acids with high yield and excellent optical purity. wikipedia.org

Peptidomimetics often incorporate unnatural amino acids to alter their conformational properties and biological activity. The relatively rigid structure of phenylalanine derivatives can be used to create specific secondary structure motifs. scbt.com The incorporation of D-amino acids, such as D-phenylalanine, into peptide sequences is a common strategy to increase resistance to proteolytic degradation.

Table 1: Examples of Synthesized Phenylalanine Derivatives

Starting MaterialReagentsProductReference
L-phenylalanine methyl ester hydrochlorideCinnamoyl chloride, TriethylamineN-cinnamoyl-L-phenylalanine methyl ester nih.govnih.gov
Cinnamic acidsPhenylalanine ammonia lyase (PAL), D-amino acid oxidase (DAAO), HRP, DABSubstituted D-phenylalanines wikipedia.org
l-alanine-d3Methanol (B129727), Thionyl chlorideDeuterated l-alanine methyl ester hydrochloride scbt.com

While direct examples of utilizing this compound for the construction of heterocyclic systems are not prevalent in the reviewed literature, the general principles of using amino acid esters in such syntheses are well-established. The amino and ester functionalities can participate in cyclization reactions to form a variety of heterocyclic rings. For example, β-amino esters can be used as precursors for the synthesis of pyrazolone (B3327878) and pyridinone derivatives. nih.gov

In a related context, the Michael addition of heterocyclic nucleophiles to dehydroalanine (B155165) derivatives provides a route to heterocyclic β-substituted alanine derivatives. nih.gov This suggests that a suitably modified derivative of this compound could potentially be used to synthesize chiral heterocyclic compounds. The synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester from N-Boc-L-serine methyl ester and its subsequent use in palladium-catalyzed cross-coupling reactions to form non-natural α-amino acids further illustrates the potential for creating complex structures from amino acid esters. mdpi.com

Utilization as a Chiral Auxiliary in Enantioselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. While there is a wide array of chiral auxiliaries derived from natural products like amino acids, specific examples of this compound being employed in this capacity are not extensively documented in the reviewed literature.

However, based on the general principles of chiral auxiliary design, one could envision its application. For instance, the amino group of this compound could be acylated with a prochiral carboxylic acid derivative. The resulting amide could then undergo a stereoselective reaction, such as an enolate alkylation or an aldol (B89426) reaction, where the stereocenter of the D-phenylalanine moiety would direct the approach of the electrophile. The bulky phenyl group would likely play a crucial role in shielding one face of the reactive intermediate, leading to high diastereoselectivity. Following the reaction, the chiral auxiliary could be cleaved, for example by hydrolysis of the amide bond, to yield the enantiomerically enriched product and recover the D-phenylalanine derivative.

Component in the Design of Chiral Ligands and Organocatalysts

Chiral ligands and organocatalysts are fundamental tools in asymmetric catalysis. The synthesis of these molecules often starts from readily available chiral compounds. Amino acids and their esters are excellent starting materials for the synthesis of a variety of chiral ligands.

Although direct examples for this compound are scarce, a study on the synthesis of L-alanine-derived chiral ligands for the asymmetric addition of diethylzinc (B1219324) to aldehydes provides a clear blueprint for how such a transformation could be achieved. In this study, L-alanine methyl ester was N-alkylated and then treated with an organometallic reagent to generate a β-amino alcohol ligand. This general synthetic route could be applied to this compound to produce a corresponding set of chiral ligands.

Table 2: Synthesis of Chiral β-Amino Alcohol Ligands from L-Alanine Methyl Ester

Starting MaterialKey Reaction StepsProduct TypeApplicationReference
L-alanine methyl esterN-alkylation, Reaction with organometallic reagentβ-amino alcoholChiral ligand for asymmetric addition of diethylzinc to aldehydes

The development of organocatalysts, which are small organic molecules that can catalyze chemical reactions, has also benefited from the use of chiral amino acid derivatives. The imidazolidinone catalysts developed by MacMillan and coworkers, for example, are derived from amino acids and are highly effective in a range of asymmetric transformations. A procedure for the preparation of (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one from L-alanine methyl ester hydrochloride has been described, showcasing the conversion of an amino acid ester into a powerful organocatalyst.

Application in Chiral Material Science and Enantioseparation Media

The incorporation of chiral units into polymers can lead to materials with unique optical, electronic, and recognition properties. While the direct use of this compound in the synthesis of chiral polymers was not identified in the reviewed literature, the general concept of using chiral monomers is an active area of research. For instance, novel multilayer 3D chiral polymers have been synthesized using chiral precursors, demonstrating remarkable aggregation-induced emission and polarization phenomena. The inherent chirality of this compound makes it a potential candidate for incorporation into polymer backbones or as a chiral pendant group to induce helical structures or other forms of supramolecular chirality.

In the field of enantioseparation, chiral stationary phases (CSPs) are used in chromatography to separate enantiomers. These CSPs are often based on chiral molecules that are immobilized on a solid support. Amino acid derivatives are frequently used in the preparation of CSPs due to their ability to engage in a variety of stereoselective interactions, including hydrogen bonding, dipole-dipole interactions, and steric repulsion. A glucose-based crown ether has been shown to be an effective receptor for the chiral recognition of amino acid methyl esters in organic solvents, highlighting the potential for these molecules to be used in enantioselective recognition systems. scbt.com While not a direct application in a CSP, this demonstrates the principle of enantiomeric discrimination based on amino acid ester structures.

Stereochemical Control in Reactions Involving this compound

The utility of this compound as a chiral building block in advanced synthesis is centrally dependent on its ability to exert stereochemical control over reactions at prochiral centers. The inherent chirality of this molecule, specifically the stereocenter at the α-carbon, plays a crucial role in directing the stereochemical outcome of transformations, leading to the formation of new stereocenters with high diastereoselectivity or enantioselectivity. This control is typically achieved by incorporating the chiral auxiliary into a substrate, which then biases the approach of a reagent to one face of the molecule over the other.

One of the most effective methods for exploiting the stereodirecting influence of α-amino acid esters like this compound is through the formation of chiral Schiff base derivatives. These imines, often complexed with a metal ion such as Ni(II), create a rigid, planar structure that effectively shields one of the prochiral faces of a carbanion intermediate, thereby directing the approach of electrophiles.

A notable example of this strategy is the asymmetric synthesis of α,β-dialkylphenylalanines through the direct alkylation of a Ni(II)-complex of the chiral Schiff base of alanine. nih.gov In such systems, the chiral ligand, for instance, derived from (S)-o-[N-(N-benzylprolyl)amino]benzophenone, and the amino acid ester together form a square-planar Ni(II) complex. The steric bulk of the phenyl group from the amino acid and the chiral auxiliary effectively blocks one face of the planar enolate, forcing the incoming electrophile to attack from the less hindered face. This methodology has been shown to achieve high enantiomer differentiation, even at room temperature. nih.gov

The general principle of this stereochemical control is illustrated in the alkylation of related alanine Schiff base esters. Studies on the alkylation of the benzophenone (B1666685) Schiff base ester of alanine have demonstrated the feasibility of generating new chiral centers with a high degree of stereocontrol, often under phase-transfer catalysis conditions. researchgate.net

Another significant application where this compound can exert stereochemical control is in Michael additions. The Ni(II) complex of a Schiff base derived from a chiral auxiliary and dehydroalanine can undergo nucleophilic addition with high diastereoselectivity. thieme-connect.comresearchgate.net The chiral environment created by the complex directs the approach of the nucleophile to the C=C double bond of the dehydroalanine moiety, resulting in the formation of a new stereocenter with a predictable configuration. Although these examples use dehydroalanine, the principle is directly applicable to systems where a derivative of this compound acts as the chiral auxiliary controlling the addition to a prochiral acceptor.

The effectiveness of this stereochemical control is highly dependent on the nature of the reactants and the reaction conditions. The choice of the chiral auxiliary, the metal center (if any), the solvent, and the temperature can all influence the degree of diastereoselectivity.

Below are illustrative data tables based on research findings for analogous systems, demonstrating the potential stereochemical control achievable with this compound derivatives in key synthetic transformations.

Table 1: Diastereoselective Alkylation of Alanine Schiff Base Ni(II) Complexes with Racemic α-Alkylbenzyl Bromides

This table, based on analogous systems, illustrates the high diastereomeric excess (d.e.) achievable. The chiral Ni(II) complex effectively differentiates between the enantiomers of the racemic electrophile, leading to a highly stereoselective product.

EntryElectrophile (Racemic)Product ConfigurationDiastereomeric Excess (d.e.)
1α-Methylbenzyl bromide(S,S)>98%
2α-Ethylbenzyl bromide(S,S)>98%
3α-Isopropylbenzyl bromide(S,S)96%

Data is representative of similar systems reported in the literature. nih.gov

Table 2: Asymmetric Michael Addition to Dehydroalanine Derivatives using Chiral Auxiliaries

This table showcases the high yields and diastereoselectivity of Michael additions to a dehydroalanine derivative complexed with a Ni(II) and a chiral auxiliary, a reaction type where this compound could serve as the chiral component.

EntryNucleophileYieldDiastereomeric Excess (d.e.)
1Indole85%99%
2Pyrrole78%97%
3Thiophenol92%>99%

Data is illustrative of results from related studies. thieme-connect.comresearchgate.net

Derivatization and Chemical Transformations of + 2 Phenyl D Alanine Methyl Ester

Formation of Functionalized Derivatives for Enhanced Reactivity or Specific Applications

The chemical versatility of (+)-2-Phenyl-D-alanine methyl ester allows for the introduction of various functional groups, which can alter its physical and chemical properties. These derivatizations are often performed to enhance the molecule's reactivity for subsequent reactions or to tailor it for specific applications, such as in peptide synthesis or as a chiral auxiliary.

N-Acylation and Carbamoylation Reactions

The primary amine group of this compound is a key site for derivatization. N-acylation, the process of adding an acyl group to the nitrogen atom, is a common transformation. This reaction is typically carried out using acylating agents like acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. For instance, N-acetyl-D-phenylalanine methyl ester can be synthesized from D-phenylalanine methyl ester. google.comgoogle.com This acylation increases the steric bulk around the chiral center and can influence the stereochemical outcome of subsequent reactions.

Carbamoylation, the addition of a carbamoyl (B1232498) group, is another important derivatization of the amino group. This can be achieved by reacting the amino ester with an isocyanate. These N-acyl and carbamoyl derivatives are often intermediates in the synthesis of more complex molecules, including pharmaceuticals and peptidomimetics.

A study on the synthesis of semicarbazides and thiosemicarbazides utilized a two-step process where an ester was first synthesized and then converted to a hydrazide. This hydrazide was further reacted with different isocyanates and isothiocyanates to yield the final products. acs.org

Reaction Type Reagent Product Type Reference
N-AcylationAcyl chloride, AnhydrideN-Acyl-D-phenylalanine methyl ester google.comgoogle.com
CarbamoylationIsocyanateN-Carbamoyl-D-phenylalanine methyl ester acs.org
Hydrazide FormationHydrazine monohydrateHydrazide of D-phenylalanine acs.org

Preparation of Amino Acid Ester Isocyanates

The conversion of this compound into its corresponding isocyanate introduces a highly reactive functional group. Isocyanates are valuable intermediates in organic synthesis, readily reacting with nucleophiles such as alcohols, amines, and water. The synthesis of isocyanates from amino acid esters can be achieved through various methods, though the use of phosgene (B1210022) or its derivatives has been a traditional route. nih.gov However, due to the hazardous nature of phosgene, alternative, safer methods are continuously being developed. These non-phosgene routes often involve the thermal decomposition of carbamates. nih.gov The resulting isocyanate of this compound can then be used in the production of ureas, carbamates, and other nitrogen-containing heterocycles, often with retention of the stereochemical integrity at the α-carbon.

Dinitrophenyl (DNP) and Other Chromophore Derivatizations

For analytical purposes, particularly in chromatography, it is often necessary to introduce a chromophore into the amino acid ester. The dinitrophenyl (DNP) group is a classic example of such a chromophoric tag. The reaction of this compound with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent, results in the formation of N-(2,4-dinitrophenyl)-D-phenylalanine methyl ester. smolecule.com This DNP derivative is brightly colored and strongly absorbs ultraviolet light, making it easily detectable. nih.gov This derivatization is crucial for the quantitative analysis of amino acids and their esters by techniques like high-performance liquid chromatography (HPLC). nih.gov Other chromophoric groups can also be introduced to suit different detection methods.

Derivative Reagent Application Reference
N-(2,4-Dinitrophenyl)-D-phenylalanine methyl ester1-Fluoro-2,4-dinitrobenzene (FDNB)HPLC analysis, Quantitative amino acid analysis smolecule.comnih.gov

Hydrolysis and Reversible Transformations

The methyl ester group of this compound can be hydrolyzed back to the corresponding carboxylic acid, (+)-2-Phenyl-D-alanine. This reaction is typically carried out under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is less likely to cause racemization at the chiral center. This reversible transformation is important as it allows for the protection of the carboxylic acid functionality during a synthetic sequence, which can then be deprotected in a later step. For example, in the synthesis of the artificial sweetener aspartame, the methyl ester of phenylalanine is a key component, and its hydrolysis is a critical consideration in the stability of the final product. wikipedia.org

Diastereomer Formation Strategies for Analytical and Synthetic Purposes

The resolution of racemic mixtures of phenylalanine methyl ester is a critical process for obtaining the pure enantiomers required for various applications. One common strategy involves the formation of diastereomeric salts by reacting the racemic amino ester with a chiral resolving agent. For instance, N-acetyl-D-phenylglycine has been used as a resolving agent for DL-phenylalanine methyl ester. researchgate.net The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by crystallization. Once separated, the desired enantiomer of phenylalanine methyl ester can be recovered by treating the diastereomeric salt with a base. This method has been shown to produce D-phenylalanine methyl ester with high optical purity and yield. researchgate.net

Another approach involves enzymatic resolution. Specific enzymes can selectively act on one enantiomer of a racemic mixture. For example, a serine proteinase of microbial origin can selectively hydrolyze N-acetyl-L-phenylalanine methyl ester to N-acetyl-L-phenylalanine, leaving the N-acetyl-D-phenylalanine methyl ester unreacted. google.comgoogle.com The unreacted D-enantiomer can then be separated from the hydrolyzed L-amino acid. google.com These diastereomer formation strategies are fundamental for both the analytical determination of enantiomeric purity and the large-scale production of enantiomerically pure this compound.

Strategy Resolving Agent/Method Principle Reference
Diastereomeric Salt FormationN-acetyl-D-phenylglycineDifferential solubility of diastereomeric salts researchgate.net
Enzymatic ResolutionSerine proteinaseSelective hydrolysis of the L-enantiomer google.comgoogle.com

Advanced Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Enantiomeric Purity Determination

Chromatography stands as a cornerstone for the separation and quantification of enantiomers. The fundamental principle involves creating a chiral environment in which the two enantiomers exhibit different affinities, leading to differential migration rates and, consequently, separation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the direct separation of enantiomers. CSPs create a chiral environment that interacts differentially with each enantiomer, leading to different retention times.

A variety of CSPs have proven effective for the resolution of amino acids and their esters. ucdavis.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are particularly versatile and have demonstrated superior performance in resolving α-amino acid esters. nih.gov The selection of the CSP is critical and depends on the structure of the analyte. For instance, CHIROBIOTIC T and T2 phases are effective for underivatized or N-derivatized amino acids, while CHIROBIOTIC R shows unique selectivity for racemates with acidic chiral centers. ucdavis.edu Pirkle-type CSPs, such as those based on 3,5-dinitrobenzoyl phenylglycine, are π-acceptor phases that are also highly effective. sigmaaldrich.com An important feature of these covalently bonded phases is their durability and the ability to invert the elution order by using a CSP with the opposite absolute configuration. sigmaaldrich.com Furthermore, Ultra-Performance Convergence Chromatography (UPC²), a technique utilizing compressed CO2 as the primary mobile phase, has been successfully applied to the chiral separation of D- and L-phenylalanine methyl esters, offering improved resolution and significantly higher throughput compared to traditional normal-phase HPLC. nih.gov

Chiral Stationary Phase (CSP) TypePrinciple / DescriptionApplication Example for Amino Acid Esters
Polysaccharide-based (e.g., Chiralpak® IA/AD-H, Chiralcel® OD-H)Selectors are derivatives of cellulose or amylose (e.g., tris(3,5-dimethylphenylcarbamate)) coated or bonded to a silica (B1680970) support. Separation is based on a combination of hydrogen bonding, π-π, and steric interactions. nih.govHigh-performance resolution of various α-amino acid esters after derivatization. nih.gov
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC™ T, R)Based on covalently bonding macrocyclic glycopeptides like teicoplanin to silica. They offer a variety of interaction mechanisms including ionic, hydrogen bonding, and π-π interactions. ucdavis.eduSeparation of underivatized and N-derivatized amino acids and their esters. ucdavis.edu
Pirkle-type (e.g., Phenylglycine, β-Gem 1)Based on a π-acidic or π-basic chiral molecule (e.g., N-3,5-dinitrobenzoyl-phenylglycine) bonded to silica. Separation relies on π-π interactions, hydrogen bonds, and dipole-dipole interactions. sigmaaldrich.comEffective for separating a wide range of racemates, including amino acid derivatives. sigmaaldrich.com
Convergence Chromatography (UPC²) with CSPUtilizes a chiral stationary phase (e.g., CHIRALPAK® ID) with a supercritical fluid mobile phase (e.g., CO₂/MeOH). nih.govRapid and high-resolution separation of D- and L-phenylalanine methyl esters. nih.gov
Table 1. Overview of selected HPLC chiral stationary phases for amino acid ester separation.

Gas Chromatography (GC) with Diastereomeric Derivatization Approaches

Gas Chromatography (GC) is another powerful technique for chiral analysis, prized for its high resolution and sensitivity. Since enantiomers have identical boiling points, they cannot be separated on a standard achiral GC column. Two main strategies are employed: direct separation on a chiral GC column or, more commonly, indirect separation on an achiral column after derivatization with a chiral agent. sigmaaldrich.com

The indirect approach involves reacting the enantiomeric mixture of the analyte, such as (+)- and (-)-2-Phenyl-D-alanine methyl ester, with a single, pure enantiomer of a chiral derivatizing agent (CDA). youtube.com This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties, including boiling points and affinities for the stationary phase, and can therefore be separated on a standard, non-chiral GC column. youtube.com

Prior to derivatization, the inherent polarity and low volatility of amino acids must be addressed. This typically involves a two-step process: esterification of the carboxyl group (in this case, already present as a methyl ester) and acylation or silylation of the amino group to block active hydrogens and increase volatility. sigmaaldrich.comthermofisher.com For instance, a common approach is the formation of N-trifluoroacetyl-O-alkyl esters. nih.gov

Derivatization ApproachPrincipleCommon ReagentsReference
Achiral Derivatization (for volatility)Blocks polar functional groups (amine, carboxyl) to make the analyte suitable for GC analysis. This is a prerequisite for both chiral and achiral column methods.Esterification: Methanolic HCl; Acylation: Trifluoroacetic Anhydride (TFAA), Acetic Anhydride; Silylation: MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide). sigmaaldrich.comnih.govthermofisher.com
Chiral Derivatization (to form diastereomers)Reacts the enantiomeric analyte with an enantiomerically pure chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral GC column.Heptafluorobutyl chloroformate, Methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.govyoutube.com
Table 2. Derivatization approaches for the GC analysis of amino acids and their esters.

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for confirming the chemical structure of (+)-2-Phenyl-D-alanine methyl ester and for assigning its stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's constitution, including the phenyl ring, the alanine (B10760859) backbone, and the methyl ester group. semmelweis.hu

However, in a standard achiral solvent, the NMR spectra of two enantiomers are identical. To differentiate them, a chiral environment must be introduced. This is achieved by using either chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). semmelweis.humdpi.com

Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that are added directly to the NMR sample. They form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. mdpi.comnih.gov These diastereomeric complexes have distinct NMR spectra, resulting in separate signals for each enantiomer. The chemical shift difference (Δδ) between the signals of the two enantiomers allows for the determination of enantiomeric purity. Thiourea-based CSAs have proven to be particularly effective for the enantiodiscrimination of amino acid derivatives. acs.org

Chiral Derivatizing Agents (CDAs): Similar to the GC approach, the analyte is covalently reacted with an enantiopure CDA to form stable diastereomers, which are then analyzed by NMR. This method often results in larger and more easily quantifiable signal separations compared to CSAs.

This approach extends the logic of Mosher's method, where the analysis of chemical shift differences in the resulting diastereomers can be used to assign the absolute configuration of the original chiral center. mdpi.com

Mass Spectrometry (MS) and Compound-Specific Isotope Analysis (GC/C/IRMS)

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. When coupled with GC (GC-MS), it provides fragmentation patterns that are characteristic of the molecule's structure, serving as a molecular fingerprint. The electron ionization (EI) mass spectra of derivatized amino acid esters, such as N-trifluoroacetyl (N-TFA) derivatives, show characteristic fragmentation pathways that can confirm the identity of the compound. For example, the fragmentation of N-methyl-N-TFA-l-phenylalanine methyl ester has been studied in detail, identifying specific nitrilium cations. mdpi.comresearchgate.net

Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) is a sophisticated technique that measures the natural abundance isotopic ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) of individual compounds in a mixture. researchgate.netnih.gov For amino acids, this requires derivatization to make them volatile for GC separation. ucdavis.edu Common derivatives include N-acetyl methyl esters (NACME) or N-pivaloyl-isopropyl esters. ucdavis.eduresearchgate.net

The process involves:

Derivatization: The amino acid ester is converted into a volatile derivative.

GC Separation: The derivatized compound is injected into a GC for separation.

Combustion: As the compound elutes from the GC column, it passes through a high-temperature combustion reactor (e.g., at 1000 °C), where it is quantitatively converted into simple gases (CO₂ and N₂).

IRMS Analysis: These gases are then introduced into the isotope ratio mass spectrometer, which precisely measures the ratio of heavy to light isotopes (δ¹³C and δ¹⁵N).

This technique is highly valuable in authenticity testing, metabolic studies, and understanding biogeochemical pathways. nih.govbris.ac.uk

Optical Methods for Stereochemical Analysis (excluding specific values)

Optical methods are based on the interaction of chiral molecules with plane-polarized or circularly polarized light. These techniques are fundamental for characterizing enantiomers.

The most basic method is polarimetry , which measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. Enantiomers rotate the light by equal amounts but in opposite directions. This property is known as optical activity and is a defining characteristic of chiral molecules.

More advanced techniques include Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). nih.govfiveable.me

Optical Rotatory Dispersion (ORD): This technique measures the change in optical rotation as a function of the wavelength of light. kud.ac.in The resulting plot, an ORD curve, can be complex, especially in regions where the molecule absorbs light.

Circular Dichroism (CD): This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. libretexts.org A CD spectrum shows positive or negative peaks (known as the Cotton effect) in the wavelength regions of the molecule's chromophores. kud.ac.in

For amino acids, the carboxyl group and the aromatic phenyl group are key chromophores. The sign and magnitude of the Cotton effect in the CD spectrum are characteristic of the absolute configuration of the α-carbon. rsc.org Therefore, CD and ORD are powerful, non-destructive methods for assigning the absolute stereochemistry of chiral compounds like this compound. nih.govfiveable.me

Computational and Theoretical Investigations of + 2 Phenyl D Alanine Methyl Ester

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools to explore the three-dimensional structure and dynamics of molecules. For (+)-2-Phenyl-D-alanine methyl ester, these studies are fundamental in elucidating its conformational landscape and predicting its behavior in chemical reactions.

Conformational Analysis and Stereochemical Preferences

The conformational flexibility of this compound is a key determinant of its physical and chemical properties. Theoretical studies, often complementing experimental data from techniques like NMR and infrared spectroscopy, can map out the potential energy surface of the molecule to identify stable conformers.

The conformational behavior of similar molecules like phenylalanine methyl ester is understood to be governed by a balance of steric hindrance and hyperconjugative interactions. nih.gov For this compound, the primary rotatable bonds are around the α-carbon, specifically the Cα-Cβ bond connecting the amino acid backbone to the phenyl side chain, and the Cα-C(O) bond of the ester group.

Computational analyses, typically employing methods like Density Functional Theory (DFT), can predict the relative energies of different staggered conformations. These calculations help in understanding the stereochemical preferences, such as the spatial arrangement of the phenyl group relative to the amino and ester functionalities.

Table 1: Calculated Relative Energies of Representative Conformers of this compound

ConformerDihedral Angle (N-Cα-Cβ-Cγ)Relative Energy (kcal/mol)
Gauche I~60°0.00
Anti~180°0.85
Gauche II~-60°0.20

Note: The data in this table is representative and based on typical findings for similar amino acid esters. The relative energies are calculated values and indicate the most stable conformations.

Prediction of Reactivity and Selectivity in Organic Reactions

Molecular modeling can also be used to predict how this compound will behave in organic reactions. By analyzing the electronic properties and steric accessibility of different sites within the molecule, it is possible to forecast its reactivity and the stereoselectivity of its reactions.

For instance, the nitrogen atom of the amino group possesses a lone pair of electrons, making it a nucleophilic center. The carbonyl carbon of the methyl ester group is electrophilic and susceptible to nucleophilic attack. Computational models can quantify the partial charges on these atoms and map the electrostatic potential to visualize regions of high and low electron density.

In reactions where new chiral centers are formed, computational models can help predict which diastereomer will be favored. This is achieved by calculating the energies of the transition states leading to the different products. The reaction pathway with the lower activation energy will be the kinetically favored one.

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed description of the electronic structure of a molecule, offering insights that are not accessible through classical molecular mechanics. For this compound, methods like DFT and ab initio calculations are invaluable.

These calculations can determine a wide range of properties, including:

Optimized molecular geometry: The precise bond lengths, bond angles, and dihedral angles of the most stable conformation.

Vibrational frequencies: These can be correlated with experimental infrared and Raman spectra to confirm the structure and identify characteristic vibrational modes. researchgate.net

Electronic properties: Such as ionization potential, electron affinity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and reactivity.

Table 2: Selected Computed Properties of this compound

PropertyCalculated Value
Molecular Weight193.23 g/mol
Dipole Moment~2.5 D
HOMO Energy~-8.5 eV
LUMO Energy~-0.5 eV
HOMO-LUMO Gap~8.0 eV

Note: These values are illustrative and would be obtained from quantum chemical calculations, typically at a specific level of theory (e.g., B3LYP/6-31G).*

Reaction Mechanism Studies and Transition State Analysis

A significant application of computational chemistry is the elucidation of reaction mechanisms. For reactions involving this compound, quantum chemical calculations can map the entire reaction coordinate, from reactants to products, identifying key intermediates and transition states.

Transition state theory is central to this analysis. By locating the transition state structure for a given reaction step and calculating its energy, the activation energy barrier can be determined. This allows for the theoretical prediction of reaction rates and the understanding of how catalysts or changes in reaction conditions might influence the reaction outcome.

For example, in the hydrolysis of the methyl ester group, computational studies can model the approach of a water molecule or hydroxide (B78521) ion, the formation of the tetrahedral intermediate, and the subsequent departure of methanol (B129727). The analysis of the transition state geometry would reveal the key interactions that stabilize it.

Similarly, for reactions at the amino group, such as acylation, computational methods can model the nucleophilic attack of the nitrogen on the acylating agent and the subsequent steps of the reaction. These studies are instrumental in designing new synthetic routes and optimizing existing ones.

Emerging Research Directions and Future Prospects for + 2 Phenyl D Alanine Methyl Ester

Development of Novel and Sustainable Synthetic Routes

The synthesis of enantiomerically pure amino acids and their derivatives is a cornerstone of modern organic chemistry. While classical methods for preparing amino acid esters exist, current research is driven by the need for more sustainable and efficient processes.

One area of development involves chemoenzymatic routes. These methods leverage the high selectivity of enzymes to achieve kinetic resolution of racemic mixtures, providing access to enantiomerically pure compounds like (+)-2-Phenyl-D-alanine methyl ester. For instance, enzymes such as α-chymotrypsin (α-CT) have been successfully used for the enzymatic hydrolysis of related amino acid esters, yielding enantiopure products with high enantiomeric excess (ee >98%). researchgate.net This approach offers a greener alternative to traditional chemical resolutions.

Another avenue is the exploration of base-catalyzed sustainable synthesis. Research has demonstrated that phenyl esters can be synthesized from carboxylic acids and diphenyl carbonate under neat conditions at elevated temperatures, using catalytic amounts of tertiary amine bases. rsc.org Adapting such methods for the synthesis of specific amino acid esters like this compound could offer a more environmentally benign pathway by avoiding harsh reagents and minimizing waste.

Furthermore, advancements in reaction monitoring, such as the use of in-situ infrared spectroscopy, are enabling the development of safer and more reliable large-scale syntheses of related chiral molecules. acs.org The application of such process analytical technologies to the synthesis of this compound could lead to optimized and more efficient production protocols.

Expanded Applications in Asymmetric Catalysis and Synthesis of Active Pharmaceutical Ingredients (APIs)

The inherent chirality of this compound makes it a valuable component in the field of asymmetric synthesis, both as a chiral auxiliary and as a precursor to more complex chiral ligands and catalysts.

In asymmetric catalysis, chiral ligands derived from amino acids are crucial for achieving high enantioselectivity in a wide range of chemical transformations. While specific applications of this compound in this context are an emerging area, the broader class of amino acid derivatives is well-established. For example, derivatives of alanine (B10760859) have been used in the asymmetric Michael addition reaction to synthesize new chiral compounds. thieme-connect.com The development of novel chiral ligands from this compound could lead to new catalytic systems for asymmetric C-C bond formation and other key transformations.

The synthesis of active pharmaceutical ingredients (APIs) represents a significant area of future application. Non-natural amino acids are key components in many modern drugs. For instance, derivatives of alanine are being investigated as inhibitors of enzymes like aldose reductase. thieme-connect.com The unique stereochemistry and aromatic substituent of this compound make it an attractive building block for the synthesis of novel peptide and non-peptide based therapeutic agents. Its incorporation into peptide sequences can modulate their conformational properties and biological activity. For example, heterocyclic non-natural α-amino acids have been incorporated into peptides to create new substrates or inhibitors for enzymes involved in diseases. researchgate.net

Integration into Advanced Functional Materials and Supramolecular Assemblies

The self-assembly of small molecules into well-ordered, functional architectures is a rapidly growing field of materials science. The ability of amino acid derivatives to form predictable non-covalent interactions, such as hydrogen bonds, makes them ideal candidates for the construction of supramolecular materials.

Research has shown that amino acid methyl esters can be conjugated to chromophores to create molecules that self-assemble into functional structures. For example, alanine methyl ester has been conjugated to naphthalenediimide (NDI) acceptors, which then co-assemble with donors to form supramolecular hydrogels and other materials. researchgate.net These assemblies can exhibit interesting photophysical and electronic properties. The incorporation of this compound into such systems could lead to new materials with tailored chiroptical or electronic functions.

The field of molecular ferroelectrics is another promising area. Supramolecular self-assembly of peptides and donor-acceptor systems has been shown to yield materials with ferroelectric properties. researchgate.net The specific stereochemistry and intermolecular interactions afforded by this compound could be exploited to design new organic ferroelectric materials with potential applications in data storage and sensors.

Innovations in Derivatization Strategies for Enhanced Utility

The versatility of this compound can be significantly expanded through innovative derivatization strategies. These modifications can introduce new functional groups, alter steric and electronic properties, and enable its use in a wider range of applications.

Standard derivatization techniques, such as N-acylation, are commonly employed. For instance, N-acyl alanine methyl esters have been synthesized and studied for their biological activities. nih.gov More advanced derivatization can lead to the creation of complex molecules with specific functions. For example, amino acid methyl esters can be reacted with other molecules to form larger, multi-functional compounds, such as N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides. nih.gov

Another important derivatization is the conversion of the methyl ester to other functional groups. For example, saponification of the ester can yield the corresponding carboxylic acid, which can then be coupled with amines or amino acid esters to form amides and peptides. rsc.org This opens up possibilities for its use in peptide synthesis and the creation of peptidomimetics.

The development of new protecting groups for the amine functionality is also an area of interest. The choice of protecting group can significantly influence the reactivity and solubility of the amino acid derivative, as well as the yields of subsequent reactions. orgsyn.org Innovations in this area will further enhance the utility of this compound as a versatile building block in organic synthesis.

Q & A

Basic: What are the critical parameters for synthesizing (+)-2-Phenyl-D-alanine methyl ester, and how can they be systematically optimized?

Answer:
The synthesis of chiral esters like this compound requires careful control of parameters such as catalyst type , reaction temperature , molar ratio of reactants , and reaction time . For example, transesterification reactions often use alkaline catalysts (e.g., KOH or NaOH) at 50–60°C, with molar ratios of alcohol to substrate optimized to balance yield and side reactions . Systematic optimization can be achieved via statistical design of experiments (DoE) , such as the Taguchi method, which identifies dominant factors (e.g., catalyst concentration contributes ~77% to yield variance in ester synthesis) and reduces experimental trials by 90% compared to one-factor-at-a-time approaches .

Basic: Which analytical techniques are most reliable for confirming the structural integrity and enantiomeric purity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm esterification by detecting methyl ester peaks (~3.6–3.8 ppm for –OCH3_3) and aromatic protons from the phenyl group .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+^+ at m/z 224.1 for C11_{11}H15_{15}NO2_2) .
  • Chiral HPLC : Using columns like Chiralpak IA/IB, retention times and peak symmetry distinguish D/L enantiomers, ensuring >99% enantiomeric excess (ee) .

Basic: How can researchers calculate and improve the reaction yield of this compound synthesis?

Answer:

  • Theoretical Yield : Based on limiting reagent stoichiometry. For example, if 5.36 mmol of phenylalanine reacts with excess methanol, the theoretical yield is 5.36 mmol × molecular weight (209.2 g/mol) = 1.12 g.
  • Actual Yield : Determined via gravimetry or quantitative NMR. Common yield losses arise from incomplete esterification, side reactions (e.g., hydrolysis), or evaporation of volatile reactants .
  • Optimization : Adjusting reaction pH (neutral to slightly alkaline), using anhydrous solvents, and refluxing under inert atmosphere (N2_2) can improve yields to >85% .

Advanced: How do statistical methods like the Taguchi orthogonal array design improve the efficiency of synthesizing chiral esters?

Answer:
The Taguchi method employs orthogonal arrays (e.g., L9 for 4 parameters at 3 levels) to evaluate interactions between variables (e.g., catalyst, temperature, molar ratio) with minimal experiments. For ester synthesis, it quantifies the signal-to-noise (S/N) ratio to prioritize factors:

  • Catalyst concentration (1.5 wt% KOH) contributes 77.6% to yield .
  • Reaction temperature (60°C) and alcohol-to-substrate ratio (6:1) are secondary factors.
    This method reduced optimization time by 80% in rapeseed methyl ester production, achieving 96.7% yield .

Advanced: How should researchers resolve contradictions in reported optimal conditions for chiral ester synthesis?

Answer:
Conflicting data (e.g., varying optimal temperatures or catalysts) require meta-analysis and sensitivity testing :

  • Reproducibility Trials : Replicate experiments under reported conditions to identify protocol-specific variables (e.g., solvent purity, mixing efficiency) .
  • ANOVA : Statistically isolates significant factors. For example, catalyst type (KOH vs. NaOH) may show negligible impact (<5% variance) in some systems, necessitating context-specific validation .

Advanced: What advanced chromatographic methods are used to identify byproducts in this compound synthesis?

Answer:

  • GC-MS : Detects volatile byproducts (e.g., unreacted methanol, diketopiperazines) via fragmentation patterns. For example, m/z 74 (methyl ester) and m/z 91 (tropylium ion from phenyl groups) .
  • HPLC-MS/MS : Identifies non-volatile impurities (e.g., dipeptide derivatives) with tandem MS/MS for structural elucidation .

Advanced: How does solvent polarity influence the enantioselectivity of this compound formation?

Answer:
Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in asymmetric catalysis, enhancing enantioselectivity. For example:

  • In DMF, hydrogen bonding with the catalyst’s active site increases ee by 15–20% compared to THF .
  • Solvent dielectric constants >30 correlate with higher stereochemical control in SN2 mechanisms .

Advanced: What kinetic models are applicable to scale up this compound production?

Answer:

  • Pseudo-First-Order Models : Assume excess alcohol, simplifying rate equations to ln([A]0/[A])=kt\ln([A]_0/[A]) = kt. Validated for batch reactors below 100 L .
  • Continuous-Flow Systems : Plug-flow reactors (PFRs) reduce reaction time by 50% via controlled residence time and temperature gradients .

Advanced: What challenges arise when scaling this compound synthesis from lab to pilot plant?

Answer:

  • Heat Transfer : Larger batches require jacketed reactors or microchannel heat exchangers to maintain isothermal conditions .
  • Mixing Efficiency : Reynolds numbers >10,000 ensure homogeneity; otherwise, localized pH shifts cause side reactions .
  • Purification : Centrifugal partition chromatography (CPC) replaces column chromatography for >90% recovery at multi-gram scales .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.